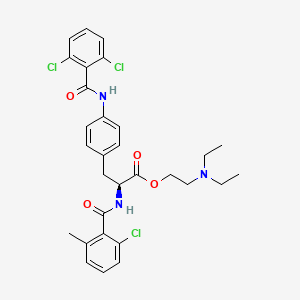
Valategrast
Overview
Description
Valategrast is a synthetic peptide compound that acts as an antagonist for both α4β1 and α4β7 integrins. These integrins play crucial roles in leukocyte adhesion and migration, particularly in inflammatory processes within the respiratory airways .
Molecular Structure Analysis
Valategrast’s molecular formula is C30H32Cl3N3O4 . It is a small molecule with a well-defined structure. The compound’s 2D structure can be visualized, highlighting its interactions with α4β1 and α4β7 integrins. The precise arrangement of atoms and functional groups determines its biological activity .
Scientific Research Applications
Epilepsy and Seizure Management
Valproate demonstrates a broad spectrum of activity against seizures of various types. It is particularly effective for complex partial seizures and secondarily generalized tonic-clonic seizures. A study compared valproate with carbamazepine, revealing that while both are comparably effective for secondarily generalized tonic-clonic seizures, carbamazepine provides better control for complex partial seizures (Mattson, Cramer, & Collins, 1992). Moreover, valproate is a powerful adjunct in the treatment of intractable epilepsy, showing effectiveness in patients with generalized seizures (Adams, Luders, & Pippenger, 1978).
Neurological and Psychiatric Conditions
Valproate exhibits efficacy in the management of conditions such as cyclic vomiting syndrome (CVS) in children, showcasing its versatility beyond epilepsy treatment. In a trial, valproate significantly reduced the frequency of CVS attacks, demonstrating its effectiveness in managing severe cases (Hikita et al., 2009). Additionally, valproate has been associated with neurological conditions such as migraine. Studies indicate that valproate may have a prophylactic effect on migraine, supporting its use in migraine management (Tvedskov et al., 2004).
Cognitive and Psychological Effects
Valproate has been studied for its impact on human anxiety-like behavior, demonstrating anxiolytic properties in healthy humans. This finding suggests potential clinical trials for valproate in anxiolytic treatment (Bach, Korn, Vunder, & Bantel, 2018). Moreover, valproate's effect on cognitive functions has been explored, with research indicating that it has a relatively benign neuropsychological side effects profile, making it a cognitively safe option for seizure control and mood stabilization (Dikmen, Machamer, Winn, Anderson, & Temkin, 2000).
Mechanism of Action
Valategrast selectively targets α4β1 and α4β7 integrins. By inhibiting these cell surface receptors, it interferes with leukocyte adhesion and migration. In particular, Valategrast’s efficacy in animal disease models suggests its potential for treating chronic asthma and other inflammatory conditions .
properties
IUPAC Name |
2-(diethylamino)ethyl (2S)-2-[(2-chloro-6-methylbenzoyl)amino]-3-[4-[(2,6-dichlorobenzoyl)amino]phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32Cl3N3O4/c1-4-36(5-2)16-17-40-30(39)25(35-28(37)26-19(3)8-6-9-22(26)31)18-20-12-14-21(15-13-20)34-29(38)27-23(32)10-7-11-24(27)33/h6-15,25H,4-5,16-18H2,1-3H3,(H,34,38)(H,35,37)/t25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVNFRFMDNFPOM-VWLOTQADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCOC(=O)[C@H](CC1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)Cl)NC(=O)C3=C(C=CC=C3Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32Cl3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
604.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valategrast | |
CAS RN |
220847-86-9 | |
| Record name | Valategrast [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220847869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VALATEGRAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06DM4KX7JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



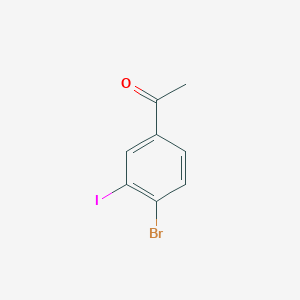
![Ethyl 3-(3,4-difluorobenzoyl)-1,1-dimethyl-1,2,3,6-tetrahydroazepino[4,5-b]indole-5-carboxylate](/img/structure/B1625214.png)


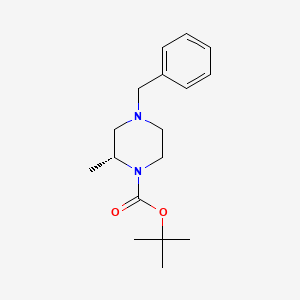

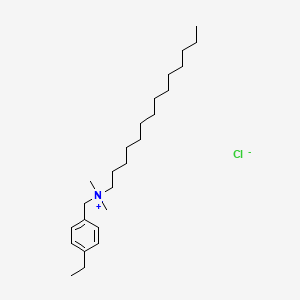
![Ethyl 2-((5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)amino)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1625222.png)
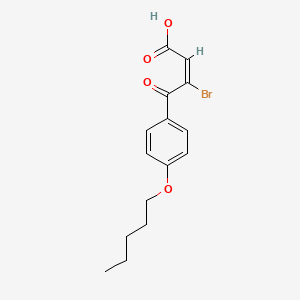

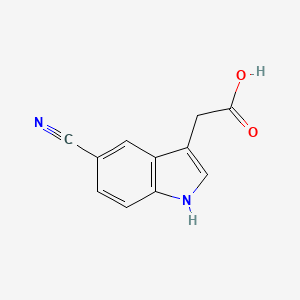
![4-[(3,4-Difluorophenyl)methyl]piperidine](/img/structure/B1625231.png)
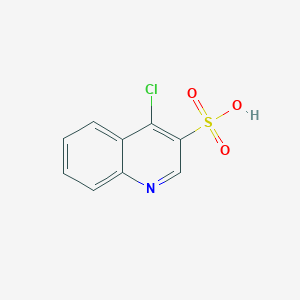
![7-Methyl-2-phenyl-imidazo[1,2-a][1,3,5]triazin-4-ylamine](/img/structure/B1625234.png)